4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a chemical compound with the molecular formula C7H5BrN2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 213.03 .Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated the versatility of pyrrolopyridinol derivatives in synthetic chemistry, offering pathways to complex heterocyclic compounds. For instance, Paudler and Dunham (1965) explored the bromination of pyrrolopyrazine and pyrazolopyridine, achieving dibromo and bromo derivatives, respectively, aligned with frontier-electron density calculations (Paudler & Dunham, 1965). Similarly, Gao et al. (2007) presented a cascade reaction sequence to synthesize 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones, showcasing a novel route to these molecules (Gao et al., 2007).
Catalytic Applications and Green Chemistry
The development of sustainable catalysis is a critical area of research. Michlik and Kempe (2013) reported a sustainable catalytic synthesis of pyrroles from secondary alcohols and amino alcohols, demonstrating an environmentally friendly approach to synthesizing these important heterocycles (Michlik & Kempe, 2013).
Biological Activity and Material Science
On the frontier of biological and material sciences, derivatives of "4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol" have been explored for their potential applications. For example, Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives, demonstrating significant antimicrobial activity, which opens avenues for the development of new antibacterial agents (Bogdanowicz et al., 2013). Additionally, Zhang and Tieke (2008) described the synthesis of highly luminescent polymers containing the pyrrolopyrrole dione unit, showcasing their application in advanced materials science (Zhang & Tieke, 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRAXFKUNZCDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696622 | |
Record name | 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190310-05-4 | |
Record name | 4-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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